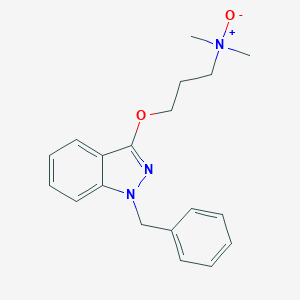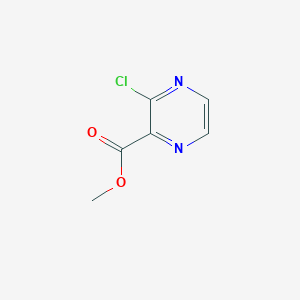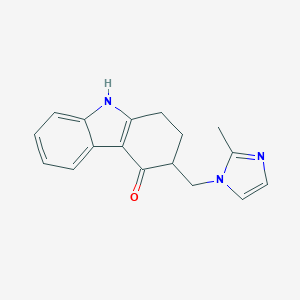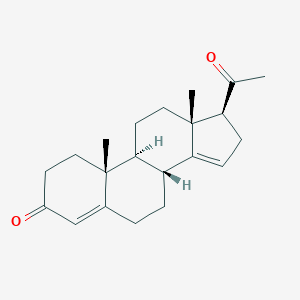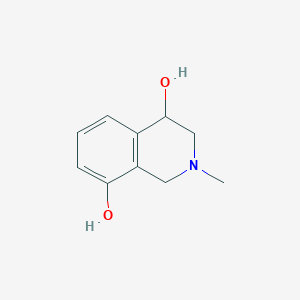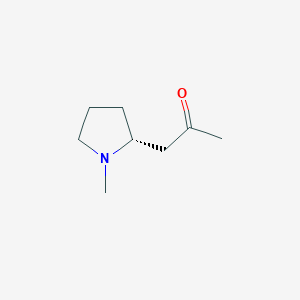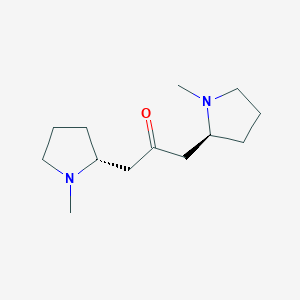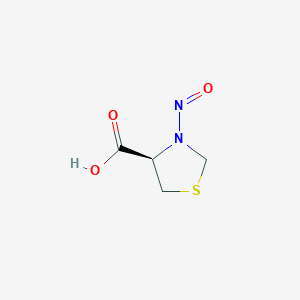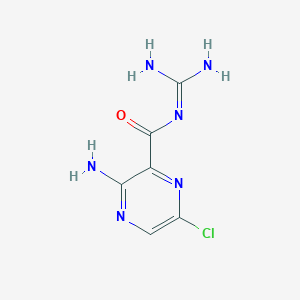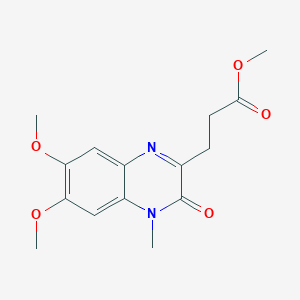
Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate" is a compound that likely exhibits interesting chemical and physical properties due to its quinoxaline derivative structure. Quinoxaline derivatives are known for their diverse biological activities and applications in various fields, including material science and pharmaceuticals.
Synthesis Analysis
The synthesis of quinoxaline derivatives typically involves condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds or through the oxidation of quinoxalines. For instance, related research demonstrates the synthesis of uracil derivatives through a series of characterized elementary analyses and the determination of crystal structures via X-ray diffraction, which may share similarities in synthetic pathways with the target compound (Yao et al., 2013).
Molecular Structure Analysis
Molecular structure determination often employs spectroscopic methods (IR, NMR) and X-ray crystallography. For example, the crystal structures of related uracil derivatives have been elucidated, showcasing the importance of these techniques in understanding compound geometries (Yao et al., 2013).
Chemical Reactions and Properties
Quinoxaline derivatives engage in various chemical reactions, including nucleophilic substitutions and electrophilic additions, influenced by their aromatic systems and functional groups. The reactivity can be significantly affected by substituents on the quinoxaline ring, as demonstrated in studies on similar compounds.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds under different conditions. The detailed physical properties of the specific compound are not readily available but can be inferred based on structurally similar compounds.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential for derivative formation, are essential for applications in synthesis and material science. For instance, the derivatization of quinoxalines for chromatographic assays underscores the versatility of these compounds in analytical chemistry (McLellan & Thornalley, 1992).
Aplicaciones Científicas De Investigación
Antimicrobial Potential
Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is notable for its potential in antimicrobial drug development. A study highlighted the molecular similarity of 3-quinolin-4-one propanoic acids, which include this compound, to fluoroquinolone antibiotics. These compounds are considered promising scaffolds for creating new antimicrobial drugs (Zubkov et al., 2016).
Antihypoxic Activity
Research has shown that derivatives of this compound, specifically N-R-amides, exhibit significant antihypoxic effects. These derivatives are considered non-toxic and have potential as antioxidants (Ukrainets et al., 2014).
Immunological Applications
Studies on derivatives including a quinonyl moiety have shown potent adjuvant activity for inducing delayed-type hypersensitivity. The incorporation of a quinonyl acid through Leu has been identified as favorable for immunological applications (Fukuda et al., 1981).
Analytical Applications
The compound has been used as a highly sensitive and selective fluorescence derivatization reagent for aliphatic and aromatic aldehydes in high-performance liquid chromatography, highlighting its utility in analytical chemistry (Iwata et al., 1993).
Antiviral Properties
Some derivatives of this compound have shown significant antiviral activity, particularly against human cytomegalovirus (HCMV), demonstrating its potential in antiviral drug development (Elzahabi, 2017).
Safety And Hazards
The related compound “6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid” has several hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
methyl 3-(6,7-dimethoxy-4-methyl-3-oxoquinoxalin-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-17-11-8-13(21-3)12(20-2)7-10(11)16-9(15(17)19)5-6-14(18)22-4/h7-8H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPNCCGVSDCZME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2N=C(C1=O)CCC(=O)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50563332 |
Source


|
| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
CAS RN |
131426-28-3 |
Source


|
| Record name | Methyl 3-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50563332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

